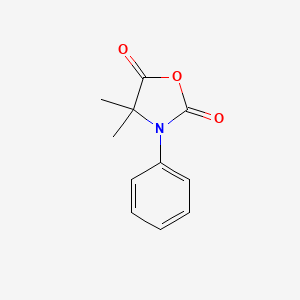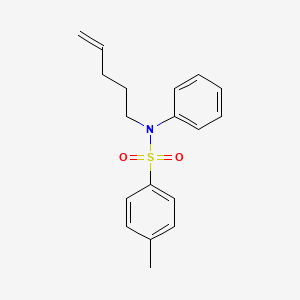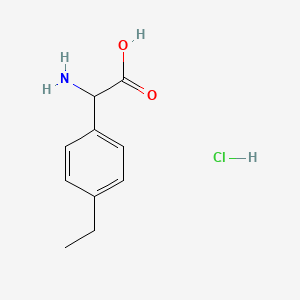
Ethyl 3-(3-nitropyridin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-nitropyridin-4-yl)benzoate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoate and pyridine, featuring a nitro group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-nitropyridin-4-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-pyridin-4-ylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the pyridine ring.
Esterification: The nitrated product is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-nitropyridin-4-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: Ethyl 3-(3-aminopyridin-4-yl)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Oxidation: Oxidized derivatives of the benzoate moiety
Aplicaciones Científicas De Investigación
Ethyl 3-(3-nitropyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-nitropyridin-4-yl)benzoate and its derivatives depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Ethyl 3-(3-nitropyridin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Unlike this compound, this compound has an amino group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-aminobenzoate:
Ethyl benzoate: A simpler ester without the pyridine and nitro groups, used primarily as a flavoring agent and solvent.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
ethyl 3-(3-nitropyridin-4-yl)benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)11-5-3-4-10(8-11)12-6-7-15-9-13(12)16(18)19/h3-9H,2H2,1H3 |
Clave InChI |
LZSNEJXIFQMCQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)

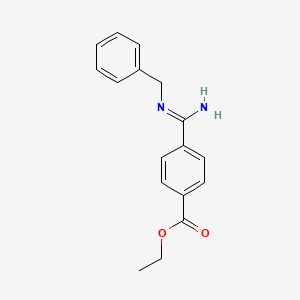
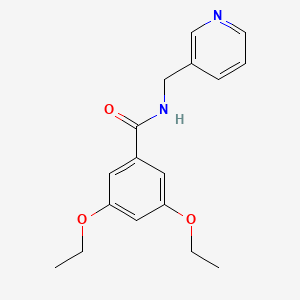
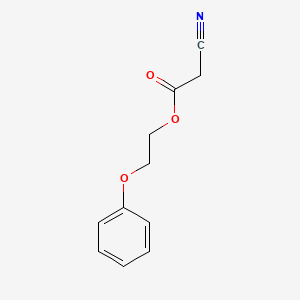
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

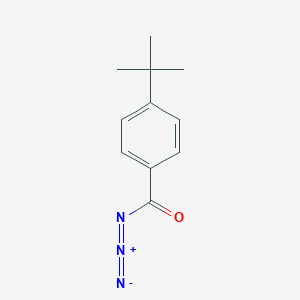
![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
